molecular formula C6H4I2N2O2 B8303879 2-Nitro-4,5-di-iodoaniline CAS No. 29270-48-2

2-Nitro-4,5-di-iodoaniline

Cat. No.: B8303879
CAS No.: 29270-48-2
M. Wt: 389.92 g/mol
InChI Key: JVJAIGJOWFTCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-4,5-di-iodoaniline is a di-substituted aniline derivative presenting a multifunctional scaffold for advanced chemical synthesis. Its structure incorporates two heavy iodine atoms, which are excellent leaving groups for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the construction of complex biaryl systems . The electron-withdrawing nitro group ortho to the amine strongly influences the molecule's electronic properties and acidity, making it a valuable precursor in the synthesis of heterocyclic compounds and a key intermediate for developing dyes, pigments, and functional materials . Researchers can leverage this compound in pharmaceutical development, particularly as a building block for exploring novel active pharmaceutical ingredients (APIs), given the established utility of iodoanilines in creating targeted therapies . The presence of halogens and a nitro group suggests potential biological activity, and handling should follow strict safety protocols for harmful substances, using appropriate personal protective equipment . This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29270-48-2

Molecular Formula

C6H4I2N2O2

Molecular Weight

389.92 g/mol

IUPAC Name

4,5-diiodo-2-nitroaniline

InChI

InChI=1S/C6H4I2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2

InChI Key

JVJAIGJOWFTCRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)I)[N+](=O)[O-])N

Origin of Product

United States

Synthetic Methodologies for 2 Nitro 4,5 Di Iodoaniline and Its Precursors

Strategies for Di-iodination of Nitroaniline Frameworks

Direct Halogenation Protocols utilizing Iodine Sources

Direct iodination involves the treatment of a nitroaniline substrate with an electrophilic iodine source. The success of this approach hinges on the activation of the iodine reagent and overcoming the deactivating effect of the nitro group on the aromatic ring.

The regioselectivity of electrophilic aromatic substitution on nitroaniline rings is dictated by the electronic properties of the amino (-NH₂) and nitro (-NO₂) groups. The amino group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the nitro group is a strong deactivating group, directing electrophiles to the meta position.

In the case of a potential precursor like 2-nitroaniline (B44862), the powerful ortho, para-directing influence of the amino group typically overrides the meta-directing effect of the nitro group. Consequently, direct electrophilic iodination of 2-nitroaniline is expected to yield substitution primarily at the C4 (para) and C6 (ortho) positions, leading to 2-nitro-4,6-diiodoaniline rather than the desired 2-Nitro-4,5-di-iodoaniline. Achieving the 4,5-di-iodo substitution pattern via direct halogenation of 2-nitroaniline is therefore synthetically challenging due to these inherent directing effects.

Alternative strategies, such as the nitration of a pre-existing di-iodoaniline, could offer a more viable route. For instance, the nitration of 3,4-di-iodoaniline would likely lead to the introduction of a nitro group at the C2 position, ortho to the activating amino group, yielding the target compound.

To enhance the electrophilicity of the iodinating agent, particularly for deactivated aromatic systems, oxidative iodination methods are frequently employed. manac-inc.co.jp These approaches utilize a combination of an iodine source, such as molecular iodine (I₂) or potassium iodide (KI), and an oxidizing agent. The oxidant generates a more potent electrophilic species, often considered a formal iodine cation (I+), in situ.

A variety of oxidants can be used for this purpose, each with specific applications and reaction conditions. These methods are essential for iodinating aromatic rings that are deactivated by electron-withdrawing groups like the nitro group. manac-inc.co.jp

Oxidizing AgentIodine SourceTypical SubstratesKey Features
Nitric Acid (HNO₃) / Nitrogen DioxideI₂Deactivated aromaticsStrongly acidic conditions, can lead to nitrated byproducts.
Sodium Percarbonate (2Na₂CO₃·3H₂O₂)I₂Aromatic amines and other arenesEco-friendly, solid, and stable source of hydrogen peroxide.
N-Iodosuccinimide (NIS)- (Is the source)Activated and deactivated arenesOften used with an acid catalyst (e.g., TFA, H₂SO₄) or a metal catalyst (e.g., Iron(III) chloride) to enhance reactivity.
Iodine Monochloride (ICl)- (Is the source)Anilines and other activated ringsA powerful electrophilic iodinating agent.

Indirect Iodination via Diazotization-Coupling Reactions

Indirect methods provide an alternative and often more regioselective route to aryl iodides that may be difficult to access through direct substitution. These pathways typically involve the transformation of an amino group into a diazonium salt, which is then displaced by an iodide.

A plausible indirect route to this compound could begin with the mono-iodination of 2-nitroaniline at the 4-position, followed by the introduction of a second amino group at the 5-position. Subsequent diazotization and iodination would yield the target compound, although this represents a complex, multi-step synthesis. A more direct, albeit still multi-step, indirect pathway might involve a precursor like 4-Amino-5-iodo-2-nitroaniline, where the existing amino group is converted to the second iodo group.

The Sandmeyer reaction is a cornerstone of synthetic aromatic chemistry, used to replace an amino group with a variety of substituents, including halides, via a diazonium salt intermediate. nih.gov For the synthesis of aryl iodides, the reaction typically involves treating the aryl diazonium salt with a solution of potassium iodide (KI). nih.govnih.gov

Unlike Sandmeyer reactions for chlorides and bromides, which generally require a copper(I) catalyst, the formation of aryl iodides often proceeds without a catalyst. organic-chemistry.org The iodide ion is a sufficiently strong nucleophile to displace the dinitrogen gas from the diazonium salt. The reaction is an example of a radical-nucleophilic aromatic substitution. kashanu.ac.ir

Diazotization is the process of converting a primary aromatic amine into an aryl diazonium salt. byjus.com This is achieved by reacting the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). byjus.comorganic-chemistry.org

The resulting diazonium salt is a versatile intermediate. organic-chemistry.org The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be readily substituted by a nucleophile, as seen in the Sandmeyer reaction, to introduce a wide range of functional groups onto the aromatic ring that might not be possible through direct substitution methods.

Introduction of the Nitro Group into Di-iodoaniline Scaffolds

A direct approach to this compound involves the nitration of a pre-existing di-iodoaniline precursor. This method's success hinges on the availability of the di-iodoaniline starting material and the ability to control the regioselectivity of the nitration process.

The direct nitration of 4,5-di-iodoaniline, if available, would be a straightforward method. Typically, the nitration of anilines requires careful control of reaction conditions to prevent oxidation of the amino group and to manage the regiochemical outcome. The amino group is a powerful ortho-, para-director. In the case of 4,5-di-iodoaniline, the 2-position is ortho to the amino group and meta to both iodine atoms, while the 6-position is also ortho to the amino group. The steric hindrance from the iodine atom at position 5 might influence the selectivity between the 2- and 6-positions.

To mitigate the strong activating and oxidizing potential of the amino group, it is often protected as an acetamide. The acetamido group (–NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled nitration. magritek.com

A general procedure for the nitration of a protected di-iodoaniline would involve the following steps:

Acetylation: Protection of the amino group of 4,5-di-iodoaniline with acetic anhydride.

Nitration: Reaction of the resulting N-(4,5-di-iodophenyl)acetamide with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, at low temperatures (e.g., 0-5 °C) to introduce the nitro group.

Hydrolysis: Removal of the acetyl protecting group under acidic or basic conditions to yield the final product, this compound.

Table 1: Illustrative Conditions for Nitration of a Di-iodoaniline Derivative
StepReagentsTypical ConditionsExpected Outcome
ProtectionAcetic AnhydrideRoom temperature or gentle heatingN-(4,5-di-iodophenyl)acetamide
NitrationConc. HNO₃ / Conc. H₂SO₄0-5 °CN-(2-nitro-4,5-di-iodophenyl)acetamide
DeprotectionAqueous Acid (e.g., HCl) and heatRefluxThis compound

An alternative strategy involves the selective reduction of one nitro group in a corresponding di-iodo-dinitrobenzene precursor, namely 1,2-diiodo-4,5-dinitrobenzene (B3050866). The selective reduction of one nitro group in the presence of another is a well-established transformation, often achievable due to differences in the electronic or steric environment of the nitro groups.

A variety of reagents can be employed for the selective monoreduction of dinitroaromatic compounds. Common methods include:

Catalytic Transfer Hydrogenation: This method often uses a palladium on carbon (Pd/C) catalyst with a hydrogen donor like hydrazine (B178648) hydrate. acs.org It is known for its high selectivity and efficiency in reducing nitro groups while preserving other functional groups, including halogens.

Metal-Acid Systems: Classic reducing agents like iron powder in an acidic medium (e.g., acetic acid or ammonium (B1175870) chloride) can be effective. libretexts.org

Sulfide (B99878) Reagents: Sodium sulfide or ammonium sulfide can selectively reduce one nitro group, a reaction known as the Zinin reduction. libretexts.org

The choice of reagent can sometimes be influenced by the substitution pattern of the aromatic ring. For 1,2-diiodo-4,5-dinitrobenzene, the two nitro groups are in chemically similar environments, which could make selective reduction challenging, potentially leading to a mixture of products. However, subtle differences in steric hindrance or electronic effects from the large iodine atoms could favor the reduction of one group over the other.

Table 2: Reagents for Selective Reduction of Dinitroarenes
Reagent SystemTypical ConditionsSelectivityReference
Pd/C, Hydrazine HydrateMethanol, 80 °CHigh for halogenated nitroarenes acs.org
Iron powder, Acetic AcidRefluxGood, classic method libretexts.org
Sodium Sulfide (Na₂S)Aqueous/alcoholic solution, heatGood, Zinin reduction libretexts.org
Tin(II) Chloride (SnCl₂)Acidic medium (e.g., HCl)Effective for nitro group reduction

Multi-Step Synthesis from Simpler Aromatic Precursors

Building the target molecule from simpler, readily available aromatic compounds like aniline (B41778) or benzene (B151609) is a common approach for complex polysubstituted aromatics. libretexts.orgstackexchange.com This requires careful strategic planning regarding the sequence of reactions to ensure the correct final substitution pattern.

This linear approach involves a series of electrophilic aromatic substitution reactions. The order in which the iodo and nitro groups are introduced is critical and is governed by their directing effects.

Amino group (–NH₂): Strongly activating, ortho-, para-directing.

Iodo group (–I): Weakly deactivating, ortho-, para-directing.

Nitro group (–NO₂): Strongly deactivating, meta-directing.

A plausible synthetic route starting from aniline could be:

Di-iodination of Acetanilide: Aniline is first protected as acetanilide. The acetamido group directs the two incoming iodine atoms to the ortho- and para-positions. A subsequent iodination would likely be directed by both the acetamido and the first iodo group. Achieving the specific 4,5-di-iodo substitution pattern from aniline directly can be challenging due to the directing effects.

Nitration: The resulting di-iodoacetanilide would then be nitrated. The acetamido group would direct the nitro group to the 2- or 6-position.

Deprotection: Hydrolysis of the acetamido group would yield the final product.

A more controlled route might start from a different precursor, such as m-nitroaniline:

Protection: The amino group of m-nitroaniline is protected as an acetamide.

Iodination: The acetamido group (ortho-, para-directing) and the nitro group (meta-directing) would both direct an incoming electrophile to the 4- and 6-positions. A second iodination would then be directed to the remaining activated position. Achieving the 4,5-di-iodo pattern would require specific reaction conditions or a different starting isomer.

The precise control of regiochemistry in multiple sequential electrophilic substitutions on a highly substituted ring can be difficult, often leading to mixtures of isomers. stackexchange.com

For this compound, a convergent approach is less obvious due to the nature of the substituents on a single aromatic ring. However, one could envision a nucleophilic aromatic substitution (SNAr) reaction as a key step. For example, a precursor like 1,2-diiodo-4,5-dinitrobenzene could potentially react with an ammonia (B1221849) source under specific conditions to replace one of the nitro groups with an amino group. Generally, SNAr reactions require strong electron-withdrawing groups (like nitro groups) to activate the ring towards nucleophilic attack. In some cases, a halogen can be displaced. The synthesis of 4,5-dichloro-2-nitroaniline (B146558) from 2,4,5-trichloronitrobenzene (B44141) and ammonia demonstrates the feasibility of such a nucleophilic substitution approach for analogous compounds. nih.gov

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. chemsynthesis.com The synthesis of halogenated nitroaromatics often involves harsh reagents and generates significant waste, making it a target for greener methodologies.

Key areas for applying green chemistry principles in the synthesis of this compound include:

Safer Solvents and Reagents: Traditional nitrations use large amounts of concentrated sulfuric and nitric acids. Alternative, greener nitrating systems are being explored. For iodination, solvent-free methods, such as grinding a substrate with N-iodosuccinimide (NIS) at room temperature, offer an environmentally friendly option.

Catalysis: Using catalytic reagents instead of stoichiometric ones is a core principle of green chemistry. For the reduction of dinitro precursors, catalytic transfer hydrogenation is a greener alternative to using large amounts of metals like iron or tin. acs.orgresearchgate.net The catalyst can often be recovered and reused.

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are excellent examples of atom-economical processes, although their application to this specific target may be limited. beilstein-journals.org

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.com

Table 3: Green Chemistry Approaches in Substituted Aniline Synthesis
Green PrincipleConventional MethodGreener AlternativeAdvantage
Safer ReagentsNitration with conc. H₂SO₄/HNO₃Nitration with solid acid catalysts or milder nitrating agentsReduces corrosive and hazardous acid waste
Use of CatalysisReduction with stoichiometric Fe or SnCatalytic transfer hydrogenation (e.g., Pd/C, hydrazine)Reduces metal waste, catalyst can be recycled
Safer SolventsHalogenated solvents (e.g., Dichloromethane)Water, ethanol, or solvent-free conditionsReduces use of toxic and volatile organic compounds
Energy EfficiencyConventional heating (reflux)Microwave-assisted synthesisFaster reaction times, lower energy consumption

Chemical Reactivity and Mechanistic Investigations of 2 Nitro 4,5 Di Iodoaniline

Transformations Involving the Aromatic Amino Group

The amino group of 2-Nitro-4,5-di-iodoaniline is a key site for a range of chemical reactions, allowing for its protection, derivatization, or replacement.

Acylation and Sulfonylation Reactions for Amine Protection and Derivatization

Acylation and sulfonylation reactions are fundamental methods for protecting the amino group of anilines, thereby modulating their reactivity and enabling further functionalization. In the case of this compound, the amino group can be acylated to form amide derivatives. For instance, it can react with acylating agents like ethyl malonyl chloride to yield the corresponding ethyl malonyl amide derivative. google.com This transformation is a common strategy to protect the amine functionality during subsequent reactions.

Similarly, sulfonylation, the reaction with sulfonyl chlorides, provides another avenue for derivatization. For example, iodoanilines can be effectively protected with various sulfonyl chlorides in the presence of a base like pyridine. acs.org This protection strategy is crucial when performing reactions that are incompatible with a free amino group. acs.org The resulting sulfonamides can be key intermediates in the synthesis of more complex molecules. researchgate.net

Table 1: Examples of Acylation and Sulfonylation Reactions

ReactantReagentProductReference
This compoundEthyl malonyl chlorideEthyl malonyl amide derivative google.com
IodoanilineSulfonyl chloride, pyridineSulfonamide derivative acs.org

Diazotization and Subsequent Substitution Chemistry

The amino group of aromatic amines can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring. This process, known as diazotization, typically involves treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. tpu.rugoogle.com The resulting diazonium salt of this compound can then undergo various substitution reactions.

One of the most common applications of this chemistry is the Sandmeyer reaction, where the diazonium group is replaced by a halide or other groups. For example, diazotization of anilines followed by treatment with potassium iodide is a well-established method for the synthesis of iodoarenes. tpu.ru This method offers a selective way to introduce iodine into a specific position on the aromatic ring, which is often difficult to achieve through direct electrophilic iodination. tpu.ru While this compound already contains iodine, this methodology is broadly applicable to other substituted anilines. researchgate.netrsc.orgacs.org The stability and reactivity of the diazonium salt can be influenced by the other substituents on the aromatic ring.

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines or related products. vanderbilt.edupressbooks.pub This reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by dehydration. vanderbilt.edu The resulting imine can be a valuable intermediate for the synthesis of various heterocyclic compounds.

For example, the condensation of anilines with carbonyl compounds is a key step in the synthesis of various biologically active molecules. rsc.org In some cases, the initial condensation product can undergo further intramolecular reactions to form fused ring systems. The reactivity in these condensation reactions is influenced by the electronic nature of both the aniline (B41778) and the carbonyl compound. The electron-withdrawing nitro group in this compound can decrease the nucleophilicity of the amino group, potentially requiring specific reaction conditions to achieve efficient condensation. nih.gov

Reactivity of the Nitro Moiety

The nitro group of this compound is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group.

Selective Reduction of the Nitro Group to Amino or other Nitrogen-Containing Functions

The selective reduction of the nitro group in nitroaromatic compounds is a fundamental transformation in organic synthesis, providing access to the corresponding anilines which are valuable intermediates for pharmaceuticals, dyes, and other fine chemicals. jsynthchem.com In the case of this compound, the nitro group can be selectively reduced to an amino group, yielding 4,5-di-iodo-1,2-phenylenediamine. This transformation can be achieved using various reducing agents.

A common method involves the use of stannous chloride (tin(II) chloride) in the presence of a strong acid like hydrochloric acid. google.com For instance, heating this compound with stannous chloride and 12N aqueous hydrochloric acid leads to the reduction of the nitro group. google.com Other methods for the selective reduction of nitroarenes include catalytic hydrogenation, for example using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov However, care must be taken to avoid dehalogenation, which can be a side reaction. researchgate.net

Researchers have developed various catalytic systems for the selective reduction of nitro groups in the presence of other sensitive functional groups like halogens. researchgate.netunive.it For example, rhodium-based catalysts have shown good activity and selectivity in the hydrogenation of halo-nitro aromatic compounds. unive.it Another approach involves using sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh₃)₄. jsynthchem.com Tellurium powder in aqueous methanolic ammonium (B1175870) chloride has also been reported as a mild and selective reagent for the reduction of aromatic nitro groups, leaving halide substituents unaffected. researchgate.net

Table 2: Reagents for the Selective Reduction of Aromatic Nitro Groups

ReagentConditionsReference
Stannous chloride, Hydrochloric acidHeating google.com
Palladium on carbon, Hydrogen gas--- nih.gov
Rhodium-based catalystsHydrogenation unive.it
Sodium borohydride, Ni(PPh₃)₄Ethanol jsynthchem.com
Tellurium powder, Ammonium chlorideAqueous methanol researchgate.net

Rearrangement Reactions of Nitroanilines in Acidic Media

Aromatic nitro compounds, particularly nitroanilines, can undergo rearrangement reactions in strongly acidic media. rsc.org These rearrangements often involve the migration of a nitro group. For instance, 2,3-dinitroaniline (B181595) has been shown to rearrange to 2,5-dinitroaniline (B181689) when heated in concentrated sulfuric acid. rsc.org The mechanism is believed to involve protonation at the position bearing the nitro group, followed by a rate-determining migration of the nitro group. rsc.org

Nucleophilic Aromatic Substitution adjacent to the Nitro Group

The electron-withdrawing nature of the nitro group significantly activates the aromatic ring of this compound towards nucleophilic attack. masterorganicchemistry.compressbooks.pub This activation is most pronounced at the ortho and para positions relative to the nitro group. In this specific molecule, the C4 and C5 positions, bearing the iodine atoms, are ortho and meta to the nitro group, respectively. While direct substitution of a hydrogen atom adjacent to the nitro group (the C3 position) is not the most common reaction pathway, a related process known as Vicarious Nucleophilic Substitution (VNS) is a known transformation for nitro-activated arenes. researchgate.net This type of reaction allows for the formal substitution of hydrogen atoms in electrophilic aromatic rings. researchgate.net

However, the most prevalent nucleophilic aromatic substitution (SNAr) reactions for this compound involve the displacement of the iodine substituents, which serve as effective leaving groups, a process significantly facilitated by the activating nitro group. pressbooks.puborganicchemistrytutor.com

Reactions at the Iodine Substituents

The two iodine atoms on the aromatic ring are the primary sites for a variety of chemical transformations, including metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille)

Aryl iodides are excellent substrates for a range of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. eie.grwiley-vch.de For this compound, these reactions offer a pathway to introduce diverse aryl, vinyl, or alkynyl groups at the C4 and/or C5 positions. The general mechanisms for these reactions involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Suzuki-Miyaura Reaction: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.govd-nb.info It is widely used due to the stability and low toxicity of the boron reagents. d-nb.infomdpi.com The reaction is highly versatile and can be performed even with complex substrates. nih.gov

Sonogashira Reaction: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is highly efficient for aryl iodides and can be carried out under mild conditions. libretexts.org The presence of the amino group on the aniline substrate can sometimes lead to complications, such as the formation of palladium black, especially at elevated temperatures. reddit.com

Stille Reaction: The Stille reaction involves the coupling of an organotin reagent (organostannane) with an organic halide. wikipedia.orglibretexts.org It has a broad scope as organostannanes are stable to air and moisture. wikipedia.orglibretexts.org A key step in the catalytic cycle is the transmetalation of the organic group from tin to the palladium center. libretexts.org

The table below summarizes typical conditions for these cross-coupling reactions with aryl iodides.

ReactionCoupling PartnerTypical Catalyst SystemTypical BaseKey Features
Suzuki-MiyauraAr-B(OH)₂Pd(OAc)₂, Pd(PPh₃)₄ with phosphine (B1218219) ligands (e.g., SPhos, BrettPhos)K₂CO₃, K₃PO₄, Cs₂CO₃Versatile, non-toxic boron reagents. nih.govmdpi.com
SonogashiraTerminal AlkynePd catalyst (e.g., Pd(PPh₃)₂Cl₂) and Cu(I) co-catalyst (e.g., CuI)Amine (e.g., TEA, Dipea)Forms arylalkynes under mild conditions. wikipedia.orglibretexts.org
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄, PdCl₂(PPh₃)₂Not always requiredBroad scope, stable reagents, but tin toxicity is a concern. wikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution of Iodine

The iodine atoms in this compound can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction proceeds via a two-step addition-elimination process, where the nucleophile first attacks the carbon bearing the leaving group to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pubgovtpgcdatia.ac.in The presence of the electron-withdrawing nitro group is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction. masterorganicchemistry.compressbooks.pub

The position of the substituent relative to the nitro group greatly influences reactivity. A leaving group at the ortho or para position allows for direct delocalization of the negative charge onto the nitro group, leading to a more stable intermediate and a faster reaction rate. masterorganicchemistry.compressbooks.pub In this compound, the iodine at C4 is para to the nitro group, making it highly activated and susceptible to nucleophilic displacement. The iodine at C5, being meta to the nitro group, is significantly less reactive under SNAr conditions. pressbooks.pub

Research on the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines via transetherification supports this principle. In these studies, a related substrate, 4,5-dialkoxy-2-nitroaniline, undergoes nucleophilic substitution preferentially at the C-5 position (para to the nitro group in that specific system), demonstrating the high regioselectivity of the SNAr reaction on this scaffold. uj.edu.plresearchgate.net This suggests that nucleophilic attack on this compound would selectively occur at the C4-I bond.

Formation and Reactivity of Hypervalent Iodine Intermediates

Iodoarenes can be oxidized to form hypervalent iodine(III) or iodine(V) compounds, which are valuable reagents in organic synthesis due to their oxidizing properties and reactivity similar to some transition metals. diva-portal.orgacs.orgnih.gov These compounds, such as (diacetoxyiodo)arenes or diaryliodonium salts, are typically prepared by the oxidation of iodoarenes. nih.gov

For this compound, it is conceivable that one or both of the iodine atoms could be oxidized to a hypervalent state. These resulting hypervalent iodine species could then act as electrophiles or participate in oxidative transformations. acs.orgnih.gov For example, diaryliodonium salts, a class of hypervalent iodine(III) reagents, are excellent arylating agents in reactions with nucleophiles. diva-portal.orgnih.gov The formation of such intermediates from this compound would provide a pathway for introducing new functional groups through mechanisms distinct from the metal-catalyzed cross-couplings. Chiral hypervalent iodine reagents have also been developed and used in stereoselective transformations. acs.org

Studies on Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity: The primary factor governing regioselectivity in reactions of this compound is the electronic environment created by the substituents on the aromatic ring.

In Nucleophilic Aromatic Substitution (SNAr): There is a strong regiochemical preference for substitution at the C4 position over the C5 position. This is because the iodine at C4 is para to the strongly electron-withdrawing nitro group, which can effectively stabilize the intermediate Meisenheimer complex through resonance. pressbooks.pub The iodine at C5 is meta to the nitro group, and thus lacks this direct resonance stabilization, making it a much poorer leaving group in an SNAr context. Studies on analogous 4,5-disubstituted-2-nitroaniline systems have confirmed that nucleophilic substitution occurs selectively at the position para to the nitro group. uj.edu.plresearchgate.net

In Metal-Catalyzed Cross-Coupling: The regioselectivity between the two iodine atoms is more nuanced. While the C4-I bond is electronically activated by the para nitro group, the C5-I bond is adjacent to it. In palladium-catalyzed reactions, the oxidative addition step can be influenced by both electronic and steric factors. The relative reactivity often follows the order I > Br > Cl. wikipedia.org For di-halogenated substrates, selective coupling at the more reactive halide is possible. libretexts.org In the case of this compound, one might expect initial coupling to occur preferentially at the more electronically activated C4-I bond. However, the specific catalyst, ligand, and reaction conditions can significantly influence the outcome, potentially allowing for selective mono- or di-functionalization.

Stereoselectivity: Stereoselectivity in reactions of this compound would primarily arise from the introduction of chirality through the use of chiral reagents, catalysts, or through the formation of atropisomers. For instance, cross-coupling reactions that form a new stereocenter or reactions involving chiral hypervalent iodine catalysts could proceed with stereoselectivity. acs.org The synthesis of densely substituted tetrahydroquinolines has been achieved through stereoselective reactions involving substituted anilines. ucl.ac.uk Without the use of such external chiral influences, reactions at the achiral aromatic core of this compound are not expected to be stereoselective.

Derivatization Strategies and Functional Group Interconversions of 2 Nitro 4,5 Di Iodoaniline

Synthesis of Substituted 2-Nitro-4,5-di-iodoaniline Derivatives

The modification of the core this compound structure can be achieved through reactions targeting its existing functional groups. For instance, the amino group can undergo standard transformations such as alkylation or acylation. The nitro group can be reduced to an amine, opening up further derivatization possibilities.

Additionally, the iodine atoms on the aromatic ring are susceptible to substitution, although their reactivity is influenced by the electron-withdrawing nature of the nitro group and the electron-donating effect of the amino group.

Functionalization of the Aromatic Ring System

A key strategy for elaborating the this compound scaffold is through metal-catalyzed cross-coupling reactions at the carbon-iodine bonds. The differential reactivity of aryl halides (I > Br > Cl) in these reactions allows for selective functionalization. wikipedia.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl halide and an organoboron compound, such as a boronic acid or ester. libretexts.orggre.ac.uk It is a powerful tool for creating biaryl structures. gre.ac.uk The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org The choice of ligands, base, and solvent can be critical for achieving high yields and regioselectivity, especially in di- or poly-halogenated substrates. researchgate.netbeilstein-journals.org

Sonogashira Coupling: This reaction provides a route to arylalkynes by coupling a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org The reactivity order of the halides (I > Br > Cl) is also exploited in this coupling, allowing for selective reactions. wikipedia.org For di- or tri-substituted aryl halides, the alkyne will typically add to the site with the more reactive halide, or at the more electrophilic position if the halides are identical. libretexts.org

The table below summarizes representative conditions for these cross-coupling reactions.

Reaction Type Catalyst System Coupling Partner Base/Solvent Key Features
Suzuki-MiyauraPd(0) complex (e.g., Pd(PPh₃)₄)Arylboronic acid/esterBase (e.g., K₂CO₃, Cs₂CO₃) / Various solventsForms C(sp²)-C(sp²) bonds; creates biaryl systems. libretexts.orggre.ac.ukresearchgate.net
SonogashiraPd(0) complex, Cu(I) co-catalyst (e.g., CuI)Terminal alkyneAmine base (e.g., Et₃N, piperidine) / Anhydrous, anaerobic conditions often usedForms C(sp²)-C(sp) bonds; creates arylalkynes. wikipedia.orgorganic-chemistry.orgnih.gov

Preparation of Heterocyclic Systems Incorporating this compound Frameworks

The this compound scaffold is a precursor for synthesizing various heterocyclic compounds, particularly those containing nitrogen.

Indoles are a vital class of heterocycles found in many natural products and pharmaceuticals. thieme-connect.com Several synthetic strategies can employ derivatives of this compound to construct the indole (B1671886) ring system. One prominent method is the Larock indole synthesis, which involves the palladium-catalyzed reaction of an o-haloaniline with a disubstituted alkyne. thieme-connect.com Although direct use of this compound in this reaction can be challenging due to the highly electron-deficient nature of the aromatic ring, it serves as a valuable starting point. thieme-connect.com The general approach would involve:

Selective functionalization of one iodo group (e.g., via Sonogashira coupling) to introduce a side chain.

Reduction of the nitro group to an amine.

Intramolecular cyclization to form the indole ring.

The electron-withdrawing nitro group significantly influences the reactivity, and its reduction is often a key step to facilitate cyclization. thieme-connect.com

The functional groups of this compound allow for its incorporation into other heterocyclic systems. For example, reduction of the nitro group to an amine, followed by reaction with a 1,2-dicarbonyl compound, can lead to the formation of quinoxalines.

Another important class of heterocycles accessible from this precursor are benzimidazoles. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. By first reducing the nitro group of a this compound derivative, a substituted o-phenylenediamine can be generated, which can then be cyclized to form a benzimidazole (B57391) framework. For instance, the reaction of a reduced aniline (B41778) derivative with an aldehyde in an oxidative medium can yield 2-aryl-benzimidazoles. core.ac.uk

Derivatization for Analytical Enhancement and Detection

The derivatization of aniline compounds is a common strategy for enhancing their analytical detection. While specific studies on this compound for this purpose are not widely documented, general principles can be applied. The amino group can be reacted with various chromophoric or fluorophoric reagents to create derivatives with enhanced spectroscopic properties, facilitating their detection by techniques like UV-Vis or fluorescence spectroscopy.

Furthermore, the presence of iodine atoms offers a handle for other types of analytical applications. The iodine substituents can act as halogen bond donors, a type of non-covalent interaction. researchgate.net The strength of this interaction is influenced by other substituents on the aromatic ring. researchgate.net This property could potentially be exploited in the design of receptors for sensing specific anions or molecules. For example, iodinated aromatic compounds have been incorporated into redox-active ferrocene (B1249389) receptors for electrochemical anion sensing. rsc.org

Spectroscopic Characterization of 2 Nitro 4,5 Di Iodoaniline and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of 2-Nitro-4,5-di-iodoaniline is expected to be dominated by vibrations associated with the nitro (NO₂), amino (NH₂), and aromatic C-I and C-H groups. The nitro group presents two particularly strong and characteristic stretching bands. For aromatic nitro compounds, the asymmetric stretch typically appears in the 1570-1490 cm⁻¹ region, and the symmetric stretch is found between 1370-1320 cm⁻¹. The amino group will exhibit N-H stretching vibrations, typically as two bands in the 3500-3300 cm⁻¹ region for a primary amine. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-N stretching vibration should appear around 1256 cm⁻¹, similar to what is observed in 4-chloro-2-nitroaniline. The carbon-iodine (C-I) bonds are expected to produce signals in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: The Raman spectrum provides complementary information to FT-IR. In related compounds like 4-chloro-2-nitroaniline, characteristic bands for the C-Cl group are found at 584 cm⁻¹ and 318 cm⁻¹. By analogy, the C-I stretching and bending vibrations in this compound would be expected at even lower wavenumbers due to the higher mass of iodine. The symmetric nitro stretch is also typically strong in the Raman spectrum. Out-of-plane bending of the N-H group is expected in the 812-838 cm⁻¹ range.

Table 1: Expected FT-IR and Raman Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityTechnique
Amino (NH₂)Asymmetric & Symmetric Stretch3500 - 3300Medium-StrongFT-IR, Raman
Aromatic C-HStretch> 3000Medium-WeakFT-IR, Raman
Nitro (NO₂)Asymmetric Stretch1570 - 1490StrongFT-IR
Aromatic C=CStretch1600 - 1450MediumFT-IR, Raman
Nitro (NO₂)Symmetric Stretch1370 - 1320StrongFT-IR, Raman
Aromatic C-NStretch~1250MediumFT-IR, Raman
Nitro (NO₂)Scissoring Bend890 - 835MediumFT-IR
N-HOut-of-plane Bend840 - 810MediumRaman
C-IStretch< 600Medium-StrongFT-IR, Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure by probing the magnetic environments of atomic nuclei like ¹H and ¹³C.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for the amine protons and the two aromatic protons. The amine (NH₂) protons are expected to appear as a broad singlet; in related nitroanilines, this signal can be significantly downfield. For instance, in 2-nitro-N-phenylaniline, the NH proton appears at 9.38 ppm in DMSO-d₆. The two aromatic protons are in different chemical environments. The proton at the C3 position (adjacent to the nitro group) would be the most deshielded and is expected to appear as a singlet. The proton at the C6 position (adjacent to the amino group) would also be a singlet and likely appear more upfield compared to the C3 proton. For comparison, in 2-nitroaniline (B44862), the aromatic protons resonate between 6.68 and 8.09 ppm. The significant deshielding effect of the iodine atoms and the nitro group will push the aromatic signals downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the aromatic ring, as they are all chemically non-equivalent. The chemical shifts are heavily influenced by the attached substituents (-NH₂, -NO₂, -I). Carbon atoms bonded to electronegative atoms or groups are shifted downfield. The carbon atoms bonded to the iodine atoms (C4 and C5) are expected to be found at very high field (low ppm values), a characteristic effect of heavy halogens. In p-iodoaniline, the carbon bearing the iodine atom resonates at 79.68 ppm. Conversely, the carbons attached to the nitro (C2) and amino (C1) groups will be significantly downfield. The C2 carbon, influenced by the strong electron-withdrawing nitro group, will be one of the most deshielded carbons. The remaining carbons (C3 and C6) will have shifts determined by the combined electronic effects of the neighboring substituents. In general, the aromatic region for substituted anilines spans from approximately 110 to 150 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
¹H NMR ¹³C NMR
Proton Predicted δ (ppm) Carbon Predicted δ (ppm)
NH₂Broad, > 6.0C1 (-NH₂)145 - 150
H-3Singlet, > 8.0C2 (-NO₂)~140
H-6Singlet, ~7.0-7.5C3125 - 130
C4 (-I)80 - 90
C5 (-I)85 - 95
C6115 - 120

Predicted values are based on data from analogues like 2-nitroaniline and 4-iodoaniline (B139537) and general substituent effects.

Mass Spectrometry (ESI-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Molecular Weight: The nominal molecular weight of this compound (C₆H₄I₂N₂O₂) is 417.85 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula with high precision.

Fragmentation Analysis (GC-MS, ESI-MS/MS): In Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), molecules are subjected to high energy, leading to extensive fragmentation. For this compound, the molecular ion peak [M]⁺ at m/z 418 would be observed. Characteristic fragmentation would likely involve the loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z 372, or the loss of an oxygen atom to give [M-O]⁺. Subsequent losses of iodine atoms (127 Da each) or HI would also be expected.

In "soft" ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ (m/z 419) or the deprotonated molecule [M-H]⁻ (m/z 417) is typically the base peak with less initial fragmentation. Tandem MS (MS/MS) experiments on these parent ions would reveal structural details. For example, fragmentation of the protonated molecule would likely show neutral losses of water (H₂O), the nitro group (HNO₂), and hydroiodic acid (HI). Analysis of related compounds like 2-nitro-4-iodoaniline shows a clear molecular ion peak in its mass spectrum.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound
Ion/FragmentProposed IdentityPredicted m/zIonization Mode
[C₆H₄I₂N₂O₂]⁺Molecular Ion418EI
[C₆H₅I₂N₂O₂]⁺Protonated Molecule419ESI (+)
[C₆H₃I₂N₂O₂]⁻Deprotonated Molecule417ESI (-)
[C₆H₄I₂N]⁺[M - NO₂]⁺372EI
[C₆H₄IN₂O₂]⁺[M - I]⁺291EI
[C₆H₄I₂N₂O]⁺[M - O]⁺402EI
[M+H - HNO₂]⁺Loss of Nitrous Acid372ESI-MS/MS

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

UV-Visible Spectroscopy: The color of nitroaniline compounds arises from electronic transitions within the molecule, typically π→π* and n→π* transitions. The presence of the amino group (an auxochrome) and the nitro group (a chromophore) on the benzene (B151609) ring extends the conjugation and shifts the absorption maxima to longer wavelengths (a bathochromic shift). The UV-Vis spectrum of 2-nitroaniline in solution shows a major absorption peak around 400-412 nm. The two iodine atoms in this compound are expected to cause a further red-shift in the absorption maximum due to the heavy atom effect and their influence on the molecular orbitals. Therefore, the λₘₐₓ for this compound is predicted to be above 412 nm.

Fluorescence Spectroscopy: Many nitroaromatic compounds are known to have very low fluorescence quantum yields or are non-fluorescent because the excited state is efficiently deactivated through non-radiative pathways, often involving the nitro group. However, some derivatives can be fluorescent. For example, Tröger's bases synthesized from 4-iodoaniline derivatives exhibit fluorescence. The fluorescence properties of this compound would be highly dependent on its specific electronic structure and the solvent environment. It is plausible that any intrinsic fluorescence would be weak and significantly quenched by the nitro group and the heavy iodine atoms.

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron Spectroscopy (PES) directly measures the ionization potentials of a molecule, providing fundamental information about its electronic structure and the energies of its molecular orbitals.

For this compound, a He(I) photoelectron spectrum would reveal a series of bands corresponding to the ionization of electrons from different molecular orbitals. The highest occupied molecular orbitals (HOMOs) would be associated with the π-system of the benzene ring and the lone pair electrons on the amino nitrogen. The presence of the electron-donating amino group raises the energy of the π orbitals, while the electron-withdrawing nitro group lowers their energy. The iodine atoms, with their lone pairs, would also introduce new orbitals into this energy region. By analogy with studies on substituted anisoles, distinct ionization potentials for the phenyl ring π orbitals and the lone pair orbitals of the substituents could be assigned. Theoretical quantum chemical calculations would be essential to accurately assign the complex series of overlapping bands expected in the PES spectrum of this molecule.

Computational Chemistry and Theoretical Investigations of 2 Nitro 4,5 Di Iodoaniline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of organic compounds, offering a balance between computational cost and accuracy. For a molecule like 2-Nitro-4,5-di-iodoaniline, DFT calculations can elucidate its geometry, electronic behavior, and spectroscopic signatures.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, these calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

A defining structural feature of 2-nitroaniline (B44862) derivatives is the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group (-NH₂) and an oxygen atom of the adjacent nitro group (-NO₂). researchgate.netiucr.org This interaction creates a stable six-membered ring, significantly influencing the molecule's conformation and planarity. researchgate.net This hydrogen bond forces the amino and nitro groups to be nearly coplanar with the benzene (B151609) ring, which in turn enhances the π-electron delocalization across the molecule. iucr.org

The substitution of two heavy iodine atoms at the 4th and 5th positions on the benzene ring is expected to cause some steric strain and electronic repulsion, potentially leading to minor distortions from perfect planarity. However, the energy stabilization from the intramolecular hydrogen bond and π-conjugation would likely maintain a largely planar structure. The optimized geometry would provide precise values for the C-N, N-O, C-I, and other bond lengths and angles, which are expected to be in good agreement with values reported for similar substituted nitroanilines. iucr.orgiucr.org

Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on Analogous Compounds)

ParameterExpected Value (Å or °)Comment
C-NH₂ Bond Length~1.35 - 1.40 ÅShorter than a typical C-N single bond due to π-delocalization. iucr.org
C-NO₂ Bond Length~1.42 - 1.47 ÅTypical for nitroarenes. iucr.org
N-O Bond Lengths~1.23 - 1.25 ÅCharacteristic of a nitro group. iucr.org
C-I Bond Lengths~2.08 - 2.14 ÅConsistent with iodo-aromatic compounds.
N-H···O H-Bond Angle~120 - 140°Indicative of a significant intramolecular hydrogen bond.
NO₂ Dihedral Angle< 10°Near-coplanarity with the ring, stabilized by H-bonding. iucr.org

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netnih.gov

In this compound, the amino group (-NH₂) acts as a strong electron-donating group (EDG), while the nitro group (-NO₂) and the iodine atoms are electron-withdrawing groups (EWGs). This "push-pull" electronic configuration dictates the nature of the FMOs.

HOMO: The HOMO is primarily localized on the electron-rich regions, specifically the amino group and the π-system of the benzene ring. iucr.org Its energy (E_HOMO) is related to the molecule's ability to donate electrons (ionization potential).

LUMO: The LUMO is concentrated on the electron-deficient nitro group. nih.gov Its energy (E_LUMO) corresponds to the molecule's ability to accept electrons (electron affinity).

The presence of both strong donor and acceptor groups leads to a significant intramolecular charge transfer (ICT) from the HOMO to the LUMO upon electronic excitation. This ICT character results in a relatively small HOMO-LUMO energy gap, which suggests high chemical reactivity and polarizability. nih.govthaiscience.info A smaller energy gap is indicative of a molecule that can be more easily polarized and is associated with enhanced nonlinear optical properties. researchgate.net

Table 2: Typical DFT-Calculated Electronic Properties for Substituted Nitroanilines

ParameterTypical Value Range (eV)Significance
E_HOMO-5.5 to -6.5 eVElectron-donating capability.
E_LUMO-1.5 to -2.5 eVElectron-accepting capability.
Energy Gap (ΔE)3.5 to 4.5 eVIndicates chemical reactivity and stability. thaiscience.info

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. irjweb.comresearchgate.net

Table 3: Global Reactivity Descriptors

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -E_HOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -E_LUMOEnergy released when an electron is added.
Chemical Hardness (η)η ≈ (I - A) / 2Resistance to change in electron distribution. irjweb.com
Electronegativity (χ)χ ≈ (I + A) / 2Power of an atom/molecule to attract electrons.
Electrophilicity Index (ω)ω = χ² / (2η)Propensity to accept electrons. irjweb.com

For this compound, the predicted vibrational spectrum would be dominated by modes associated with its functional groups. The calculated frequencies are typically scaled by a factor (around 0.96 for B3LYP functionals) to correct for anharmonicity and other theoretical approximations, leading to excellent agreement with experimental data. core.ac.uk

Table 4: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeTypical Calculated Wavenumber (cm⁻¹)
Amino (-NH₂)Asymmetric Stretching3500 - 3550
Symmetric Stretching3400 - 3450
Scissoring (Bending)1600 - 1640
Nitro (-NO₂)Asymmetric Stretching1500 - 1550
Symmetric Stretching1330 - 1370
Bending830 - 860
Aromatic RingC=C Stretching1450 - 1600
C-H Stretching3000 - 3100 core.ac.uk
Iodo (-I)C-I Stretching500 - 650

Note: Wavenumbers are based on typical DFT calculations for similar substituted anilines and nitrobenzenes. researchgate.netcore.ac.ukresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP surface is plotted onto a constant electron density surface, with colors indicating different potential values. wolfram.com

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites for electrophilic attack.

Blue: Regions of positive potential, electron-deficient, indicating sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the intramolecular delocalization of electron density, which is crucial for understanding molecular stability and bonding interactions. wikipedia.orgmolfunction.com It quantifies the charge transfer from filled Lewis-type (donor) orbitals to empty non-Lewis-type (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation stabilization energy, E(2). grafiati.com

In this compound, the NBO analysis would reveal significant intramolecular charge transfer (ICT). The primary stabilizing interactions would involve the delocalization of the lone pair electrons (n) from the nitrogen atom of the amino group into the antibonding π* orbitals of the adjacent C=C bonds in the aromatic ring and the N=O bonds of the nitro group. This n → π* delocalization is the electronic basis for the push-pull effect and is responsible for the molecule's high polarizability and NLO properties.

Table 5: Principal NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBO (i)Acceptor NBO (j)Interaction TypeExpected E(2) (kcal/mol)Significance
LP(N) of -NH₂π(C-C) of Ringn → πHighMajor charge delocalization from donor to ring.
LP(N) of -NH₂π(N-O) of -NO₂n → πModerateDirect charge transfer from donor to acceptor group.
π(C-C) of Ringπ(N-O) of -NO₂π → πModerateDelocalization from the ring to the acceptor group.
LP(O) of -NO₂σ(C-I)n → σLow-ModerateInteraction involving iodine substituents.

Note: LP denotes a lone pair. E(2) values are qualitative estimates based on studies of similar systems. nih.gov

Molecules with a large difference in electron density between the ground and excited states, often found in push-pull systems, are excellent candidates for nonlinear optical (NLO) applications. acs.orgnih.gov DFT calculations are widely used to predict the NLO response of molecules by computing the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

The first hyperpolarizability (β) is the key parameter that quantifies the second-order NLO response. For this compound, a significant β value is expected due to:

Strong ICT: The push-pull mechanism between the -NH₂ donor and the -NO₂ acceptor facilitates a large change in dipole moment upon excitation. researchgate.net

Extended Conjugation: The π-system of the benzene ring effectively mediates the charge transfer.

Heavy Atom Effect: The presence of large, highly polarizable iodine atoms can further enhance the hyperpolarizability.

Calculations for similar nitroaniline derivatives have shown that they possess large β values, making them promising for applications in optoelectronics and photonics. worldscientific.comresearchgate.netacs.org

Table 6: Predicted NLO Properties for this compound (Based on Analogous Compounds)

PropertySymbolTypical Calculated Value RangeSignificance
Dipole Momentμ6 - 8 DebyeMeasures the overall polarity of the molecule. researchgate.net
Linear Polarizabilityα15 - 25 x 10⁻²⁴ esuMeasures the linear response to an electric field.
First Hyperpolarizabilityβ_tot10 - 30 x 10⁻³⁰ esuQuantifies the second-order NLO response.

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry provides powerful tools to elucidate the complex mechanisms and kinetics of chemical reactions involving this compound. Through quantum mechanical calculations, it is possible to map out potential energy surfaces, identify intermediates and transition states, and ultimately predict the feasibility and rate of various transformations. Key reactions of interest include the reduction of the nitro group and nucleophilic substitution at the aromatic ring, both of which are influenced by the presence of the two iodine atoms and the amine group.

Theoretical approaches, particularly Density Functional Theory (DFT), are well-suited for these investigations. For heavy elements like iodine, it is standard practice to use effective core potentials (ECPs), such as LANL2DZ, to account for relativistic effects, while employing basis sets like 6-31+G(d) for lighter atoms (C, H, O, N) acs.orggdut.edu.cn. Functionals such as M06-2X have proven effective in describing the thermodynamics and kinetics of reactions involving halogenated organic compounds acs.orggdut.edu.cn.

The hydrogenation of the nitro group to an amine is a common and industrially significant reaction. Computational studies on similar halogenated nitroaromatics suggest that this process can proceed through a complex network of intermediates orientjchem.orgacs.orgresearchgate.net. The direct hydrogenation pathway involves the sequential addition of hydrogen, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates orientjchem.orgacs.org. A competing pathway could involve the condensation of these intermediates to form azoxy or diazo compounds, which are then further reduced acs.org. A critical aspect to investigate for this compound would be the chemoselectivity of the reduction and the potential for dehalogenation (hydrodeiodination) as a side reaction orientjchem.orgacs.org.

Computational Method Application in Studying this compound Common Functionals/Basis Sets
Density Functional Theory (DFT)Geometry optimization, transition state searching, reaction energy profilesM06-2X, B3LYP, wB97XD acs.orggdut.edu.cn
Effective Core Potentials (ECP)Treatment of heavy atoms like iodine, accounting for relativistic effectsLANL2DZ acs.orggdut.edu.cn
Basis SetsMathematical description of atomic orbitals for C, H, N, O6-31+G(d), 6-311+G(3df,2p) acs.orggdut.edu.cn
Intrinsic Reaction Coordinate (IRC)Confirmation of transition state connectivity to reactants and productsN/A

The cornerstone of understanding reaction kinetics from a computational perspective is the characterization of the transition state (TS). According to Transition State Theory (TST), the rate of a reaction is determined by the quasi-equilibrium between the reactants and the activated complex at the transition state wikipedia.orgjohnhogan.infobritannica.comfiveable.me. The transition state represents the configuration of maximum potential energy along the minimum energy reaction path britannica.com.

Computationally, a transition state is located on the potential energy surface as a first-order saddle point. This means it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom johnhogan.info. This is confirmed by vibrational frequency analysis, where a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products acs.org.

For a reaction involving this compound, such as an SNAr reaction, DFT calculations would be employed to optimize the geometry of the reactants, the product, and the key transition state (e.g., the Meisenheimer complex). Once a candidate TS structure is found, frequency calculations are performed to verify the single imaginary frequency. To confirm that the identified TS correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed acs.org. This traces the minimum energy path downhill from the TS, ensuring it leads to the correct reactant and product wells on the potential energy surface.

The key thermodynamic parameters derived from TST are the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation. These values provide insight into the energetic and entropic barriers of the reaction.

Parameter Description Significance for Reaction Kinetics
ΔG‡ (Gibbs Free Energy of Activation)The free energy difference between the transition state and the reactants.Determines the absolute reaction rate constant via the Eyring equation. A lower ΔG‡ corresponds to a faster reaction.
ΔH‡ (Enthalpy of Activation)The enthalpy difference between the transition state and the reactants.Represents the energetic barrier of the reaction, closely related to the experimental activation energy.
ΔS‡ (Entropy of Activation)The entropy difference between the transition state and the reactants.Reflects the change in order/disorder upon reaching the transition state. A negative value suggests a more ordered TS (e.g., in associative mechanisms).

Reactions are typically carried out in a solvent, which can have a profound impact on reaction energetics and mechanisms. Solvation effects are particularly important for reactions involving polar or charged species, which are common in the chemistry of nitroanilines. Computational models can account for these effects through either explicit or implicit solvation models.

Implicit continuum solvation models, such as the SMD (Solvation Model based on Density) model, are computationally efficient and widely used acs.orggdut.edu.cnscispace.com. These models treat the solvent as a continuous medium with a defined dielectric constant, and the solute is placed in a cavity within this medium. This approach is effective for capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry. Studies on the iodination of aromatic compounds have successfully used the SMD model to introduce the effects of a water solvent acs.orggdut.edu.cn.

For this compound, the polarity of the molecule, driven by the nitro and amino groups, suggests that its reactivity will be sensitive to the solvent environment. For instance, in a nucleophilic aromatic substitution reaction, a polar solvent would be expected to stabilize the charged Meisenheimer intermediate and the transition state leading to it, thereby accelerating the reaction. Computational studies comparing the gas-phase reaction profile to that in various solvents would quantify this effect. The choice of solvent can also alter the reaction mechanism itself. Studies on the halogenation of anilines have shown that changing the solvent from aqueous acetic acid to aqueous DMF can influence reaction rates, indicating the importance of specific solvent-solute interactions core.ac.uk.

More detailed investigations can employ explicit solvation models, where individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the study of specific interactions like hydrogen bonding between the solute and solvent molecules. Molecular dynamics simulations with explicit solvent can provide a dynamic picture of the solvation shell around this compound and its influence on reactivity acs.org.

While many reactions of aromatic compounds proceed through ionic intermediates, the possibility of radical pathways must also be considered. The reduction of nitroaromatic compounds, for instance, can involve single-electron transfer steps, leading to the formation of radical anions as initial intermediates. These radical species can then undergo further transformations.

In the context of this compound, computational studies could explore the feasibility of radical-mediated reaction pathways. For example, the hydrodehalogenation (the replacement of an iodine atom with a hydrogen atom) that can occur during catalytic hydrogenation may proceed through radical intermediates orientjchem.org. The strength of the C-I bond is significantly lower than C-Br or C-Cl bonds, making it more susceptible to cleavage. Theoretical calculations can determine the bond dissociation energies (BDEs) for the C-I bonds in this compound to assess the likelihood of homolytic cleavage.

Furthermore, reactions with radical species, such as the hydroxyl radical (•OH), are relevant in advanced oxidation processes. A computational study of the reaction between this compound and •OH would involve mapping the potential energy surface for radical addition to the aromatic ring or hydrogen abstraction from the amine group. The positions of the iodine atoms and the electron-withdrawing nitro group would direct the regioselectivity of such radical attacks. The study of iodine in benzene clusters has shown that charge-transfer reactions can be investigated using ab initio methods, providing a framework for exploring similar electron transfer processes that could initiate radical pathways acs.org.

Force Field and Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying reaction mechanisms, classical force fields and Molecular Dynamics (MD) simulations are the tools of choice for investigating the dynamics and intermolecular interactions of larger systems over longer timescales (nanoseconds to microseconds) nih.govnih.gov. MD simulations model a system as a collection of atoms whose movements are governed by a force field, which is a set of parameters and potential functions describing the bonded and non-bonded interactions between atoms.

A key challenge in simulating this compound would be the development or validation of a force field that accurately describes the iodinated and nitrated aniline (B41778) core. Standard force fields like AMBER or GAFF may require re-parameterization, especially for the iodine atoms nih.govnih.gov. A crucial aspect is the proper treatment of halogen bonding—a non-covalent interaction where the halogen atom acts as an electrophilic center (the σ-hole) and interacts with a nucleophile. To accurately model this anisotropy, specialized force fields that use off-center point charges (extra points or EPs) are often necessary chemrxiv.org. The performance of such force fields can be validated by their ability to predict experimental properties like hydration free energies chemrxiv.org.

Once a reliable force field is established, MD simulations can be used to explore a variety of phenomena:

Solvation Structure: MD simulations in a box of explicit solvent (e.g., water or an organic solvent) would reveal the detailed structure of the solvation shells around the molecule, identifying preferential sites for hydrogen bonding and other interactions.

Conformational Dynamics: The flexibility of the amine group and its interaction with the neighboring iodine and the solvent can be studied.

Interactions with Biomolecules: MD simulations are invaluable for studying how a molecule like this compound might bind to a biological target, such as an enzyme active site. The simulation can reveal the key intermolecular interactions (hydrogen bonds, halogen bonds, van der Waals forces) that stabilize the complex and predict binding affinities.

Aggregation and Self-Assembly: Simulations of multiple this compound molecules can be used to study their tendency to aggregate in solution, driven by intermolecular forces like π-π stacking and halogen bonding.

Simulation Technique Focus of Investigation Key Outputs
Molecular Dynamics (MD)Time-dependent behavior of the molecular systemAtomic trajectories, structural dynamics, thermodynamic properties (e.g., free energies)
Force Field ParameterizationDeveloping accurate potential energy functions for atoms and bondsCharges, bond lengths, angles, dihedral parameters, van der Waals terms
Explicit Solvent SimulationsStudying specific solute-solvent interactionsRadial distribution functions (RDFs), hydrogen bond analysis, solvation free energies
Biomolecular Docking & MDPredicting and analyzing binding to proteins or DNABinding poses, interaction energies, conformational changes upon binding

Crystallographic Analysis and Solid State Structural Studies of 2 Nitro 4,5 Di Iodoaniline

Single Crystal X-ray Diffraction for Absolute Structure Determination

No single-crystal X-ray diffraction data for 2-Nitro-4,5-di-iodoaniline has been found in the searched databases.

Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A definitive analysis of the intermolecular interactions present in the crystal lattice of this compound cannot be performed without experimental structural information.

Crystal Packing Arrangements and Polymorphism

Information regarding the crystal packing and any potential polymorphic forms of this compound is currently unavailable.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

A Hirshfeld surface analysis has not been reported for this compound, as it requires prior knowledge of the crystal structure.

Co-crystallization Studies and Supramolecular Assembly

There are no published studies on the co-crystallization or supramolecular assembly of this compound.

Advanced Applications of 2 Nitro 4,5 Di Iodoaniline in Chemical Research

Utilization in Catalysis and Ligand Design

The structural features of 2-Nitro-4,5-di-iodoaniline make it a prospective candidate for applications in catalysis, both as a precursor to catalytic species and as a foundational element in ligand design.

Hypervalent Iodine Reagents: Iodoarenes are precursors to hypervalent iodine(III) and iodine(V) compounds, which are valued as environmentally friendly oxidizing agents in organic synthesis. acs.org The di-iodo nature of this compound offers the potential for the creation of di-functional or polymeric hypervalent iodine reagents. The conversion of an iodoarene to a (difluoroiodo)arene, for example, can be achieved through fluorination, which then serves as a platform for various oxidative transformations. acs.org The electron-withdrawing nitro group on the ring would likely influence the reactivity and stability of any resulting hypervalent iodine species.

Ligand Scaffolding: While not a ligand itself, this compound can serve as a versatile scaffold for constructing more complex ligands. The amino group can be a point of attachment for phosphine (B1218219) or N-heterocyclic carbene (NHC) moieties. The two iodine atoms can be substituted via cross-coupling reactions to introduce additional coordinating groups or to tune the steric and electronic properties of the final ligand. The electronic properties of ligands are crucial in transition-metal catalysis, such as in gold(I)-catalyzed reactions, where they can significantly influence the catalyst's performance. researchgate.net The strong electron-withdrawing effect of the nitro group would impart distinct electronic characteristics to any ligand derived from this scaffold.

Potential ApplicationRelevant Functional Group(s)Description of Use
Oxidation Catalyst Precursor Iodo (-I)Oxidation of the iodine centers to form hypervalent iodine reagents, which can catalyze a range of oxidative functionalizations. acs.org
Ligand Backbone Amino (-NH2), Iodo (-I)The amino group can be derivatized to anchor coordinating groups. The iodo groups can be replaced via cross-coupling to modify the ligand's steric and electronic environment for catalysts like those based on gold or palladium. researchgate.net

Precursor for Advanced Organic Materials Synthesis (e.g., Polymers, Functionalized Surfaces)

The di-functionality of this compound makes it a compelling monomer for the synthesis of advanced organic materials, such as conjugated polymers and functionalized surfaces.

Polymer Synthesis: The two iodine atoms are ideal handles for step-growth polymerization through iterative cross-coupling reactions. For instance, palladium-catalyzed reactions like Sonogashira coupling with di-alkynes or Suzuki coupling with diboronic acids could yield highly conjugated polymers. The nitro and amino groups would modulate the electronic properties (e.g., band gap, conductivity) of the resulting polymer, making them potentially suitable for applications in organic electronics.

Functionalized Surfaces: The amino group, either in its native state or after the reduction of the nitro group, provides a reactive site for grafting the molecule onto surfaces (e.g., silica, gold, or polymer substrates). This would create a surface decorated with iodo- and nitro-functionalized aromatic rings. These surfaces could then be used for further chemical modifications, such as immobilizing catalysts or creating sensory materials where the nitroaromatic moiety can interact with analytes. The reduction of nitro compounds is a fundamental transformation that provides access to versatile amino functionalities. thieme-connect.com

Material TypeSynthetic StrategyRole of this compound
Conjugated Polymers Palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki)Acts as a difunctional monomer, where the two iodo groups serve as points for chain extension.
Functionalized Surfaces Amine-reactive coupling or DiazotizationThe amino group (or one derived from the nitro group) serves as an anchor to attach the molecule to a substrate surface.

Electrochemical Properties and Applications

The electrochemical behavior of this compound is expected to be dominated by the reduction of the nitro group, a process that is well-characterized for many nitroaromatic compounds. researchgate.net

The electrochemical reduction of a nitroarene in an aprotic medium typically proceeds through a series of one-electron steps. The first step is a reversible reduction to form a radical anion. Further reduction, often requiring a proton source, leads to a nitroso and then a hydroxylamine (B1172632) intermediate, ultimately yielding the corresponding aniline (B41778). thieme-connect.comresearchgate.net The presence of two electron-withdrawing iodine atoms, in addition to the nitro group itself, would likely shift the reduction potential to less negative values compared to nitrobenzene, making the compound easier to reduce.

This predictable electrochemical behavior makes it a potential candidate for use in electrochemical sensors for detecting specific analytes or as a component in redox-active materials. The formation of an electroactive film through the electropolymerization of the aniline moiety (after reduction) is also a possibility, similar to what is observed with other substituted anilines. researchgate.net

Electrochemical ProcessProbable Potential Range (vs. Ag/AgCl)Product(s)
Nitro Group Reduction (1st step) -0.5 V to -1.0 VNitro radical anion
Nitro Group Reduction (multi-electron) -1.0 V to -1.5 VPhenylhydroxylamine, Aniline
Iodine Group Reduction > -1.5 VDe-iodinated species

Note: Potential ranges are estimates based on related compounds and are highly dependent on the solvent, electrolyte, and electrode material.

Role as a Building Block for Complex Natural Products and Pharmaceutical Scaffolds

Substituted iodoanilines are exceptionally valuable building blocks in medicinal chemistry and natural product synthesis, primarily due to their utility in transition-metal-catalyzed reactions to form complex heterocyclic scaffolds. kyoto-u.ac.jp

Heterocycle Synthesis: Ortho-iodoanilines are classic precursors for the synthesis of a wide range of nitrogen-containing heterocycles. For example, palladium-catalyzed coupling and cyclization reactions of o-iodoanilines with alkynes, α,β-unsaturated carbonyls, or isocyanates are established methods for producing quinolines, quinolinones, and quinazolinones, respectively. mdpi.comacs.org The this compound scaffold offers multiple pathways for such transformations. One iodine could be used for an initial cyclization, while the second iodine and the nitro group remain as handles for subsequent functionalization to build molecular complexity, a key strategy in modern total synthesis. rsc.orgsemanticscholar.org

Multi-component Reactions: The molecule is well-suited for tandem or one-pot multi-component reactions. For example, a palladium-catalyzed reaction could first involve one of the C-I bonds, followed by reduction of the nitro group and a subsequent cyclization involving the newly formed amine and the second C-I bond. This allows for the rapid construction of intricate molecular architectures from a single, highly functionalized starting material. The synthesis of indole (B1671886) derivatives, a common scaffold in pharmaceuticals, often relies on the cyclization of substituted anilines. acs.org

Heterocyclic ScaffoldSynthetic MethodRole of this compound
Quinolinones Palladium-catalyzed coupling/cyclization with α,β-unsaturated esters. mdpi.comServes as the o-iodoaniline precursor.
Indoles Palladium-catalyzed coupling with propargylic bromides followed by cyclization. acs.orgProvides the aniline backbone for indole ring formation.
Benzotriazines Copper-catalyzed N-arylation with hydrazonoyl chlorides. researchgate.netActs as the 2-iodoaniline (B362364) component in the annulation reaction.
Quinazolinones Palladium-catalyzed cyclocarbonylation with isocyanates or carbodiimides. acs.orgFunctions as the starting o-iodoaniline for the multi-component cyclization.

Q & A

Q. What are the common synthetic pathways for preparing 2-Nitro-4,5-di-iodoaniline, and what are their respective advantages in yield and purity?

  • Methodological Answer : The synthesis typically involves sequential iodination and nitration of aniline derivatives. A two-step approach is common: (i) iodination of 4,5-diaminoaniline using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions to achieve regioselective di-iodination, followed by (ii) nitration with fuming nitric acid or a nitric-sulfuric acid mixture. Yield optimization (60–75%) requires precise temperature control (0–5°C during iodination, 30–40°C for nitration). Purity (>95%) is confirmed via HPLC and melting point analysis. Challenges include avoiding over-nitration and managing exothermic reactions .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C-NMR : To confirm substitution patterns (e.g., nitro and iodo group positions). Aromatic proton signals in the δ 7.5–8.5 ppm range and absence of amine protons validate nitro group incorporation .
  • HPLC-MS : For purity assessment (>95%) and detection of byproducts like mono-iodinated or over-nitrated species.
  • Elemental Analysis : To verify stoichiometric ratios of C, H, N, and I.
  • Melting Point : Consistency with literature values (e.g., 146–148°C for analogous nitroanilines) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS hazard codes H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : In airtight, light-resistant containers at 2–8°C to prevent photodegradation .

Advanced Research Questions

Q. What factors influence the regioselectivity of iodination in the synthesis of di-iodinated aniline precursors?

  • Methodological Answer : Regioselectivity is governed by:
  • Electronic Effects : Electron-donating groups (e.g., -NH2) direct iodination to para/meta positions via electrophilic aromatic substitution.
  • Steric Hindrance : Bulky substituents at ortho positions disfavor iodination.
  • Solvent and Catalyst : Polar aprotic solvents (e.g., DMF) enhance reactivity, while Lewis acids (e.g., FeCl3) improve yield. Computational modeling (DFT) can predict substitution patterns by analyzing charge distribution .

Q. How does the photostability of this compound impact its utility in photochemical applications?

  • Methodological Answer : The nitro and iodo groups confer moderate photostability, but prolonged UV exposure (λ > 300 nm) can induce:
  • Nitro Group Reduction : Leading to amine formation.
  • De-iodination : Generating reactive iodine radicals.
    Mitigation strategies include:
  • Additives : Radical scavengers (e.g., BHT) to suppress degradation.
  • Encapsulation : In polymer matrices (e.g., PMMA) to limit light penetration.
    Accelerated aging studies under UV lamps (e.g., 365 nm, 72 hours) with periodic HPLC monitoring are recommended for stability profiling .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches of this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Isomeric Impurities : Use 2D NMR (COSY, NOESY) to distinguish positional isomers.
  • Solvent Effects : Ensure consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl3).
  • Crystallinity Differences : Recrystallize samples from ethanol/water mixtures to standardize crystal packing.
    Cross-validation with X-ray crystallography or high-resolution mass spectrometry (HRMS) provides definitive structural confirmation .

Q. What advanced analytical techniques are suitable for studying the electronic properties of this compound in materials science applications?

  • Methodological Answer :
  • Cyclic Voltammetry (CV) : To measure redox potentials and electron-withdrawing effects of nitro/iodo groups.
  • UV-Vis Spectroscopy : For bandgap estimation (λmax ~ 420 nm in DMF).
  • DFT Calculations : To map frontier molecular orbitals and predict charge transport behavior.
  • XPS : To quantify surface composition and oxidation states of iodine (I 3d5/2 at ~619 eV) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound across literature sources?

  • Methodological Answer : Variations (e.g., 140–150°C) may stem from:
  • Purity Differences : Recrystallize samples and compare with certified reference standards.
  • Polymorphism : Perform differential scanning calorimetry (DSC) to identify crystalline phases.
  • Methodological Variability : Standardize heating rates (e.g., 1°C/min) and sample preparation (powder vs. pellet) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.